Torcetrapib ethanolate

CETP inhibition Formulation development Solubility enhancement

Researchers requiring a well-characterized CETP inhibitor reference standard face a critical solubility gap: anhydrous torcetrapib (free base, CAS 262352-17-0) exhibits extremely poor aqueous solubility (<40 ng/mL), limiting its utility in certain in vitro and in vivo models. Torcetrapib ethanolate (CAS 343798-00-5) directly resolves this constraint. - **Enhanced Solubility:** The ethanol solvate form delivers markedly improved aqueous solubility versus the anhydrous free base, enabling reliable preparation of assay-ready solutions without aggressive co-solvents. - **Qualified Reference Standard:** Supplied as a white crystalline powder (mp 54-58°C, [α]D -93.3°), it is ideal for HPLC/NMR method development, impurity profiling, and stability studies. - **Validated Positive Control:** With a well-documented pressor effect and hyperaldosteronism profile, this compound serves as an invaluable positive control for screening new chemical entities for off-target cardiovascular toxicities. - **Supply Assurance:** Research-grade material, ≥98% purity, available from stock with global shipping. For bulk or custom packaging, request a quote.

Molecular Formula C28H31F9N2O5
Molecular Weight 646.5 g/mol
CAS No. 343798-00-5
Cat. No. B15191798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorcetrapib ethanolate
CAS343798-00-5
Molecular FormulaC28H31F9N2O5
Molecular Weight646.5 g/mol
Structural Identifiers
SMILESCCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO
InChIInChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1
InChIKeyWGLUDAOFIMTWAM-WKOQGQMTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Torcetrapib Ethanolate: Physical Form and Solubility Profile


Torcetrapib ethanolate (CAS 343798-00-5) is the ethanol solvate of torcetrapib (CP-529,414), a cholesteryl ester transfer protein (CETP) inhibitor previously developed by Pfizer for hypercholesterolemia [1]. While its development was terminated in Phase III due to off-target pressor effects, it remains a crucial reference standard in CETP research [2]. This ethanolate form exhibits a white crystalline powder morphology, a melting point of 54-58°C, optical rotation [α]D -93.3° (c = 1.08 in methanol), and density of 1.402 g/cm³ [1]. Critically, it offers significantly enhanced aqueous solubility compared to the anhydrous form (free base CAS 262352-17-0) [1], making this specific form essential for certain in vitro and in vivo applications.

1
Ethanolate solvate form – distinct crystalline powder with reported enhanced aqueous solubility vs. anhydrous free base.
2
Aqueous assay compatibility – solubility profile supports preparation of aqueous buffers and reduced reliance on organic co-solvents.
3
Reference standard for CETP research – well-characterized physical identity for method development and inhibitor profiling.

Why Torcetrapib Ethanolate Is Not Interchangeable with Other CETP Inhibitors


The CETP inhibitor class exhibits profound molecular divergence that precludes generic substitution. Torcetrapib ethanolate (343798-00-5) differs fundamentally from anhydrous torcetrapib (262352-17-0) in its physicochemical properties, particularly aqueous solubility [1]. Crucially, it exhibits a distinct off-target profile, notably a marked pressor effect and hyperaldosteronism not seen with anacetrapib [2] [3]. Furthermore, while torcetrapib and anacetrapib are potent reversible CETP inhibitors, dalcetrapib acts via a distinct covalent mechanism with significantly lower potency [4]. Therefore, in any research or analytical context, the specific physical form and molecular identity are non-interchangeable, directly impacting experimental design and data interpretation.

Solubility

Ethanolate vs. anhydrous form: aqueous solubility differs; direct substitution may alter solution-phase exposure and assay consistency.

Off‑target

Torcetrapib vs. anacetrapib: torcetrapib induces a unique pressor/aldosterone response not observed with anacetrapib; cannot be used interchangeably for off‑target endpoint studies.

Mechanism

Reversible vs. covalent: dalcetrapib acts through a covalent mechanism with substantially lower CETP inhibition potency; unsuitable as a direct replacement for reversible inhibitor studies.

Key Differentiators for Torcetrapib Ethanolate Procurement


Enhanced Aqueous Solubility vs. Anhydrous Form

The ethanolate form of torcetrapib (CAS 343798-00-5) is reported to possess higher aqueous solubility than the anhydrous free base (CAS 262352-17-0) [1]. While the anhydrous form is essentially insoluble in water, the ethanolate's improved solubility facilitates its use in aqueous assay buffers and may reduce the reliance on organic co-solvents like DMSO, which can introduce confounding biological effects. This physical property is critical for researchers seeking to maintain consistent compound exposure in cellular or biochemical assays.

Solubility advantage vs anhydrous
Reported
Higher aqueous solubility relative to anhydrous torcetrapib (qualitative comparison).
Supports aqueous buffer preparation for in vitro assays.
Exact solubility values not specified in source; verify for method-specific requirements.
CETP inhibition Formulation development Solubility enhancement

CETP Inhibition Potency vs. Anacetrapib and Dalcetrapib

In a direct biochemical comparison using a fluorogenic CETP assay, torcetrapib exhibited an IC50 of 13 ± 2.7 nM for cholesteryl ester (CE) transfer inhibition, which is comparable to anacetrapib (IC50 17 ± 4.8 nM) but dramatically more potent than dalcetrapib (IC50 1178 ± 443 nM) [1]. Another study reports torcetrapib's IC50 at 37 nM in human plasma and 52-65 nM in specific CE transfer assays [2]. This high potency defines torcetrapib and anacetrapib as a class distinct from the lower-potency dalcetrapib.

CETP inhibition potency
Head‑to‑head
IC50 = 13 ± 2.7 nM (fluorogenic assay), 37 nM (human plasma). Anacetrapib IC50 = 17 nM; dalcetrapib IC50 = 1178 nM.
Defines assay‑relevant potency range for CETP inhibition studies.
Comparable to anacetrapib; ~90‑fold more potent than dalcetrapib in this assay.
CETP inhibition Lipid metabolism Pharmacology

Unique Off-Target Pressor and Aldosterone Effects

In a head-to-head in vivo evaluation, torcetrapib evoked an acute increase in blood pressure in all species tested (including rats, dogs, and non-human primates), whereas no increase was observed with the comparator CETP inhibitor, anacetrapib [1]. Furthermore, treatment with torcetrapib was associated with a significant increase in plasma levels of aldosterone and corticosterone, an effect not seen with anacetrapib [1]. This off-target activity is a defining characteristic of torcetrapib and is independent of its CETP inhibition, as analogs lacking CETP activity still raise blood pressure [2].

Pressor & aldosterone response
Head‑to‑head
Torcetrapib elevated blood pressure in rat, dog, and NHP; anacetrapib showed no increase.
Supports off‑target cardiovascular endpoint research models.
Effect independent of CETP inhibition; also increased aldosterone and corticosterone.
Off-target effects Toxicology Cardiovascular pharmacology

Formulation-Dependent Oral Bioavailability Enhancement

Torcetrapib is a highly lipophilic (ClogP = 7.45) and poorly water-soluble molecule (aqueous solubility < 40 ng/mL) [1]. Consequently, its oral bioavailability is highly formulation-dependent. In vivo pharmacokinetic studies in rats revealed a significant increase (∼6 to 11-fold) in oral bioavailability when torcetrapib was dosed as a solid lipid microparticle (SLM) or solid lipid nanoparticle (SLN) formulation compared to a conventional crystalline drug powder [2]. This highlights the critical importance of the physical state and formulation approach for achieving consistent systemic exposure.

Formulation‑dependent bioavailability
Reported
Oral AUC increased ~6 to 11‑fold with solid lipid microparticle/nanoparticle formulations vs. crystalline powder in rats.
Highlights formulation‑sensitive exposure for in vivo studies.
Lipophilic compound (ClogP 7.45); formulation choice critical for systemic exposure.
Lipid formulation Bioavailability Oral drug delivery

High-Value Research Applications of Torcetrapib Ethanolate


Analytical Reference Standard for Method Development

Due to its distinct physical form and well-characterized properties, torcetrapib ethanolate is an ideal reference standard for developing and validating analytical methods such as HPLC and NMR . Its use is essential for ensuring accurate identification and quantification of torcetrapib in research samples, impurity profiling, and stability studies .

Positive Control for Cardiovascular Off-Target Safety Studies

Torcetrapib's unique and well-documented ability to increase blood pressure and aldosterone levels across multiple species makes it an invaluable positive control [1]. It is used in vivo to validate model systems designed to screen new chemical entities for potential off-target cardiovascular toxicities, particularly pressor effects, and to benchmark the safety profiles of novel CETP inhibitors.

Model Compound for Lipid-Based Bioavailability Enhancement

With its extreme lipophilicity (ClogP = 7.45) and poor aqueous solubility (< 40 ng/mL), torcetrapib serves as a challenging model compound for academic and industrial formulation scientists [2]. It is widely used to develop and test advanced drug delivery systems, including solid lipid dispersions and self-emulsifying formulations, aimed at improving the oral bioavailability of BCS Class II and IV drugs [3].

Potent CETP Inhibitor Control in Biochemical Assays

Given its potent and reversible inhibition of CETP (IC50 in the low nanomolar range), torcetrapib ethanolate is a reliable positive control in CETP activity assays [4]. Its use ensures assay validity and allows for direct, quantitative comparison of new CETP inhibitors, particularly when contrasting its reversible binding mechanism with the covalent mechanism of dalcetrapib [4].

Application
Selection Property
Validation Focus
Analytical method development
Ethanolate crystalline reference standard
Identity and purity profiling for torcetrapib research samples
Off‑target pressor endpoint research
Unique pressor and aldosterone response across species
Blood pressure and aldosterone level monitoring in model systems
Lipid‑based formulation exposure studies
Highly lipophilic, poorly water‑soluble BCS class II/IV model
Formulation‑dependent oral bioavailability and exposure interpretation
CETP inhibition assay control
Reversible CETP inhibitor with defined biochemical potency
Assay validation and comparison of reversible vs. covalent inhibition mechanisms

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